molecular formula C18H19N3OSi B14257307 {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol CAS No. 494846-80-9

{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol

Cat. No.: B14257307
CAS No.: 494846-80-9
M. Wt: 321.4 g/mol
InChI Key: WYDRITXCOIIFSN-UHFFFAOYSA-N
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Description

{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is a complex organosilicon compound that features a silanol group attached to a phenyl ring, which is further substituted with a di(pyridin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol typically involves the reaction of a silane precursor with a substituted phenylamine. One common method involves the use of dimethylchlorosilane and 4-(di(pyridin-2-yl)amino)phenylamine under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reagents are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol can undergo various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form silanone derivatives.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Silanone derivatives.

    Reduction: Silane derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways can be harnessed for developing new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its silanol group plays a crucial role in these interactions, providing a site for hydrogen bonding and coordination.

Comparison with Similar Compounds

Similar Compounds

  • {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silane
  • {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanone
  • {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)siloxane

Uniqueness

{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is unique due to its silanol group, which imparts distinct chemical reactivity and stability. This differentiates it from similar compounds that lack the silanol functionality, making it more versatile in various applications.

Properties

CAS No.

494846-80-9

Molecular Formula

C18H19N3OSi

Molecular Weight

321.4 g/mol

IUPAC Name

N-[4-[hydroxy(dimethyl)silyl]phenyl]-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C18H19N3OSi/c1-23(2,22)16-11-9-15(10-12-16)21(17-7-3-5-13-19-17)18-8-4-6-14-20-18/h3-14,22H,1-2H3

InChI Key

WYDRITXCOIIFSN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)O

Origin of Product

United States

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